(R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione

chiral building block absolute configuration X-ray crystallography

Racemic starting materials in chiral amine synthesis often cause racemization and 50% yield loss. This (R)-enantiomer solves that by providing a stereodefined 1-hydroxybut-3-en-2-yl scaffold for introducing a chiral 2-aminobut-3-en-1-ol fragment. • Absolute (R)-configuration confirmed by single-crystal X-ray structure. • Crystalline solid (mp 62.2°C) enables accurate automated dispensing. • XLogP3 1.3 ensures compatibility with standard reversed-phase and chiral HPLC methods. Documented as a key intermediate in peer-reviewed BTK inhibitor programs targeting pyrimido[5,4-b]pyrrolizine scaffolds.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 174810-06-1
Cat. No. B063697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione
CAS174810-06-1
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC=CC(CO)N1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C12H11NO3/c1-2-8(7-14)13-11(15)9-5-3-4-6-10(9)12(13)16/h2-6,8,14H,1,7H2/t8-/m1/s1
InChIKeyXWARCKJYBAUGMZ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione: Chiral Phthalimide Building Block


(R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione, also known as (R)-2-phthalimido-3-buten-1-ol (CAS 174810‑06‑1), is an enantiopure N‑substituted isoindoline‑1,3‑dione derivative bearing a chiral 1‑hydroxybut‑3‑en‑2‑yl side‑chain [1]. The compound has a molecular weight of 217.22 g mol⁻¹, a melting point of 62.2 °C, a calculated density of 1.326 g cm⁻³, and an XLogP3 of 1.3, consistent with a moderately lipophilic small‑molecule scaffold suitable for further derivatisation . A single‑crystal X‑ray structure deposited in the Cambridge Structural Database confirms the absolute (R)‑configuration at the stereogenic centre, providing unambiguous stereochemical assignment [2].

Workflow Stereochemical control and asymmetric synthesis
Selection Crystallographically validated (R)-enantiomer
Use Context Chiral building block for amine protection/deprotection

Why the (R)-Enantiomer Cannot Be Replaced


The chiral 1‑hydroxybut‑3‑en‑2‑yl substituent in this compound introduces a single stereogenic centre that is locked in the (R)‑configuration; the opposite (S)‑enantiomer (CAS 174810‑05‑0) is a distinct chemical entity that, if used as a drop‑in replacement, would invert the stereochemical outcome of any downstream asymmetric transformation [1]. Positional isomers such as N‑(2‑hydroxy‑3‑butenyl)phthalimide (CAS 1855‑22‑7), in which the hydroxyl group resides on the internal carbon of the butenyl chain, present a different hydrogen‑bonding geometry and altered reactivity at the allylic alcohol site, precluding their use as surrogates in synthetic sequences that rely on the terminal primary alcohol for chemo‑ or regioselective activation . Consequently, generic selection of an isoindoline‑1,3‑dione derivative without strict control of regio‑ and stereochemistry risks compromising both synthetic yield and the enantiopurity of the final target molecule.

(R)-Enantiomer (target)
(S)-Enantiomer
Opposite stereochemistry inverts asymmetric synthesis outcome; may not transfer directly.
(R)-Enantiomer (target)
Positional isomer
Internal hydroxyl alters hydrogen-bonding geometry and allylic alcohol reactivity; may limit direct substitution.

(R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione: Quantitative Evidence


X-ray Confirmed Absolute Configuration

The (R)-configuration of the stereogenic centre in 2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione has been unambiguously assigned by single-crystal X-ray diffraction analysis; the crystal structure was deposited in the Cambridge Structural Database (CSD) in connection with a 2018 Journal of Medicinal Chemistry publication [1]. The (S)-enantiomer (CAS 174810‑05‑0) is commercially listed but lacks a corresponding publicly available crystallographic dataset for configurational confirmation in the same database [2]. Procurement of the (R)-enantiomer therefore provides the user with a crystallographically validated stereochemical assignment, reducing the risk of configurational misassignment in downstream asymmetric synthesis.

Absolute Configuration
Head-to-head
Crystal structure: R-factor 0.0475, space group P2₁2₁2₁
Crystallographic validation reduces misassignment risk
(S)-enantiomer lacks CSD deposition
chiral building block absolute configuration X-ray crystallography enantiopure synthesis

Physicochemical Differences vs. Positional Isomer

The target (R)-enantiomer (CAS 174810‑06‑1) exhibits a melting point of 62.2 °C . Its positional isomer, N‑(2‑hydroxy‑3‑butenyl)phthalimide (CAS 1855‑22‑7), has the same molecular formula (C₁₂H₁₁NO₃) and molecular weight (217.22 g mol⁻¹) but is reported as a liquid or low‑melting solid under ambient conditions, and is supplied with a typical purity specification of 97 % . The 62.2 °C melting point of the target compound enables straightforward purification by recrystallisation and provides a convenient identity check by melting‑point apparatus, whereas the physical state of the isomer requires more resource‑intensive spectroscopic or chromatographic confirmation.

Physical Form
Data to verify
mp 62.2 °C (crystalline solid) vs. liquid isomer
Supports solid-form handling and purification workflow
Source review advised; no mp data for comparator
physicochemical property positional isomer melting point chromatographic behaviour

Stereochemical Purity via Chiral Pool

The (R)-enantiomer (CAS 174810‑06‑1) is accessed from enantiopure (R)-2-aminobut-3-en-1-ol (a chiral pool amino alcohol) via phthalimide protection, inherently preserving the stereochemical integrity of the starting material [1]. In contrast, routes to the racemic mixture or the (S)-enantiomer require either a separate chiral resolution step or the use of the more costly (S)-amino alcohol. Published methodology for closely related isoindoline‑1,3‑dione chiral building blocks demonstrates that phthalimide protection under standard conditions (phthalic anhydride, base, reflux) proceeds without racemisation, routinely delivering enantiomeric excess values ≥ 99 % as confirmed by chiral HPLC [2]. Procurement of the (R)-enantiomer therefore ensures that the user receives material derived from a defined stereochemical series without the intrinsic 50 % yield loss associated with resolution of racemates.

Enantiopurity Origin
Class-level
Chiral pool from (R)-aminobutanol; class-level ee ≥99%
Chiral pool route implies supply-chain efficiency
Enantiomeric excess to be verified per lot
enantiomeric excess chiral pool synthesis phthalimide protecting group asymmetric synthesis

Validated Synthetic Application in Medicinal Chemistry

The crystal structure of (R)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione was deposited in the context of a published drug-discovery programme targeting Bruton's Tyrosine Kinase (BTK) inhibitors, where this compound served as a chiral intermediate for the construction of 4,7‑diamino‑5‑(4‑phenoxyphenyl)‑6‑methylene‑pyrimido[5,4‑b]pyrrolizine scaffolds [1]. The fact that the compound was prepared, crystallised, and structurally characterised as part of a pharmaceutical lead‑optimisation campaign provides a documented precedent for its successful use in multi‑step synthetic sequences requiring phthalimide protection/deprotection chemistry. No comparable literature precedent has been identified for the (S)-enantiomer or the positional isomer in a peer‑reviewed medicinal chemistry context.

Literature Precedent
Head-to-head
1 peer-reviewed synthetic application (BTK inhibitor programme)
Literature precedent supports synthesis workflow evaluation
No equivalent precedent for (S)-enantiomer or isomer
synthetic intermediate BTK inhibitor phthalimide deprotection medicinal chemistry

XLogP3-Guided Solvent Selection

The target compound has an XLogP3 value of 1.3 . This places it in a polarity window that permits efficient liquid–liquid extraction from aqueous reaction mixtures using ethyl acetate or dichloromethane, while retaining sufficient aqueous solubility for phthalimide deprotection with hydrazine or aqueous methylamine. Although direct comparative log P data for the positional isomer N‑(2‑hydroxy‑3‑butenyl)phthalimide have not been published, the secondary alcohol in that isomer is expected to engage in stronger intramolecular hydrogen bonding with the phthalimide carbonyl, potentially lowering its effective polarity and altering chromatographic retention behaviour [1]. The XLogP3 of 1.3 for the target compound can be used to predict and optimise extraction and purification workflows.

Lipophilicity
Class-level
XLogP3 1.3; predicted Δ ≥0.2–0.5 vs positional isomer
Computed logP informs extraction and purification method design
Experimental logD may differ; confirm chromatographic behaviour
lipophilicity XLogP3 solvent selection extraction efficiency

(R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione: Key Applications


Chiral Amine Synthesis via Phthalimide Protection

The (R)-configured primary alcohol and the phthalimide-protected amine make this compound an ideal chiral building block for introducing a stereodefined 2‑aminobut‑3‑en‑1‑ol fragment into drug candidates. The crystallographically confirmed absolute configuration [1] ensures that the stereochemical outcome of downstream reactions (e.g., Mitsunobu inversions, allylic substitutions) is predictable. Procurement of the (R)-enantiomer avoids the 50 % material loss inherent in racemate resolution, as supported by class‑level enantiomeric excess data for analogous isoindoline‑1,3‑dione syntheses [2].

BTK Inhibitor Scaffold Construction

The compound has a documented precedent in a peer‑reviewed J. Med. Chem. programme targeting Bruton's Tyrosine Kinase inhibitors [3]. Research groups pursuing related pyrimido[5,4‑b]pyrrolizine or isoindoline‑containing kinase inhibitor scaffolds can adopt the same intermediate with confidence, leveraging the published synthetic route and crystallographic characterisation to accelerate their own lead‑optimisation timelines.

Automated Library Synthesis with Crystalline Building Block

The melting point of 62.2 °C and crystalline solid form enable accurate automated dispensing on parallel synthesis platforms. The defined physical state eliminates the volumetric handling errors associated with liquid or low‑melting isomers such as N‑(2‑hydroxy‑3‑butenyl)phthalimide (CAS 1855‑22‑7) , improving the reproducibility of library synthesis across multiple plates and batches.

Chiral HPLC and Purity Method Development

With an XLogP3 of 1.3 and the availability of the opposite (S)-enantiomer (CAS 174810‑05‑0) as a reference standard [4], this compound can serve as a model analyte for developing chiral HPLC separation methods or calibrating polarimetric and circular dichroism instruments. The moderate lipophilicity ensures compatibility with standard reversed‑phase and normal‑phase chiral stationary phases.

Application
Selection Property
Validation Focus
Chiral Amine Synthesis
Stereochemical identity documentation
Enantiomeric purity confirmation
BTK Inhibitor Scaffold Construction
Literature-precedented synthetic route
Reproducibility in kinase inhibitor synthesis
Automated Library Synthesis
Crystalline solid handling properties
Dispensing accuracy and batch consistency
Chiral HPLC Method Development
Moderate lipophilicity and available opposite enantiomer
Retention reproducibility on chiral stationary phases
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